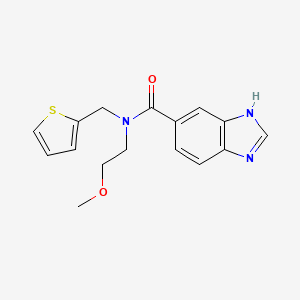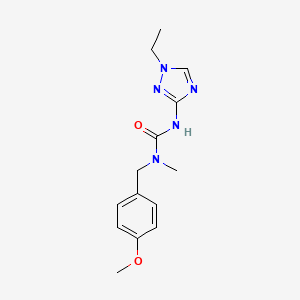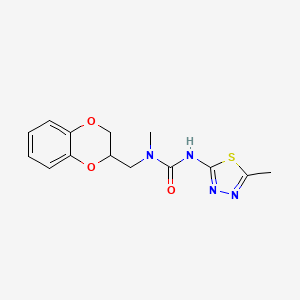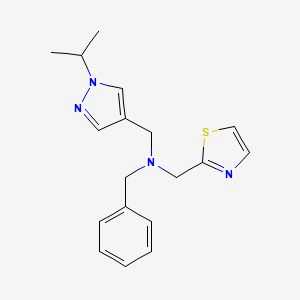
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide, also known as MTB-1, is a benzimidazole derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is often overactivated in cancer cells, leading to increased cell proliferation and survival. Additionally, N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism and promoting cell survival under stress conditions.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiangiogenic properties. It has been shown to reduce oxidative stress and inflammation in the brain, as well as inhibit the formation of new blood vessels, which is a key process in tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and exhibit selective cytotoxicity against cancer cells. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to administer in vivo, as well as its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide, including further investigation of its mechanism of action and potential applications in other disease models. Additionally, the development of more efficient synthesis methods and formulations could improve its efficacy and safety for use in vivo. Finally, the use of N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide in combination with other anticancer agents could enhance its therapeutic potential and reduce the risk of drug resistance.
Synthesis Methods
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide can be synthesized through a multistep process involving the reaction of 2-thienylmethanol with 2-methoxyethylamine, followed by the addition of various reagents to form the benzimidazole ring. The final product is then purified through recrystallization and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases. It has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(2-methoxyethyl)-N-(2-thienylmethyl)-1H-benzimidazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-21-7-6-19(10-13-3-2-8-22-13)16(20)12-4-5-14-15(9-12)18-11-17-14/h2-5,8-9,11H,6-7,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUGZUIGFDKZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CS1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxybenzyl)-4-[4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B5902285.png)
![N-(2-ethoxyethyl)-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B5902287.png)


![({3-[({2-[(3-chlorophenyl)amino]-1,1-dimethylethyl}amino)carbonyl]phenyl}amino)acetic acid](/img/structure/B5902297.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl]pyrimidin-2-amine](/img/structure/B5902305.png)
![3-(1-{[1-(3-phenylpropanoyl)piperidin-3-yl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B5902319.png)
![(4aR*,7aS*)-1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5902328.png)
![N-cyclopropyl-N-(2-methoxybenzyl)-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5902334.png)

![(2E)-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-furyl)-N-(2-methoxyethyl)prop-2-en-1-amine](/img/structure/B5902356.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]cyclopropanamine](/img/structure/B5902357.png)
![N-[2-(6-methoxy-1H-benzimidazol-2-yl)ethyl]-5-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902365.png)
![2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid](/img/structure/B5902380.png)